Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)
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Overview
Description
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is a coordination compound with the molecular formula C18H37BrMnNO2P2. This compound is known for its applications in catalysis, particularly in hydrogenation reactions. It is a solid at room temperature and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) typically involves the reaction of manganese carbonyl complexes with bis[2-(diisopropylphosphino)ethyl]amine in the presence of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve using larger reaction vessels and ensuring strict control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the bromine or carbonyl groups are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(II) or manganese(III) complexes, while reduction may yield manganese(0) complexes. Substitution reactions can yield a variety of manganese complexes with different ligands .
Scientific Research Applications
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) has several scientific research applications, including:
Chemistry: Used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to various substrates.
Medicine: Investigated for its potential use in developing manganese-based drugs or imaging agents.
Industry: Used in industrial processes that require efficient hydrogenation catalysts
Mechanism of Action
The mechanism by which Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) exerts its effects involves the coordination of the manganese center with substrates, facilitating various chemical transformations. The compound’s molecular targets include unsaturated organic molecules, which undergo hydrogenation in the presence of the catalyst. The pathways involved typically include the activation of hydrogen and the transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
Similar Compounds
Bromodicarbonyl[bis[2-(diphenylphosphino)ethyl]amine]manganese(I): Similar structure but with diphenylphosphino groups instead of diisopropylphosphino groups.
Bromodicarbonyl[bis[2-(dimethylphosphino)ethyl]amine]manganese(I): Similar structure but with dimethylphosphino groups instead of diisopropylphosphino groups
Uniqueness
Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective as a hydrogenation catalyst compared to similar compounds with different phosphino groups .
Properties
Molecular Formula |
C18H37BrMnNO2P2- |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
carbon monoxide;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;manganese;bromide |
InChI |
InChI=1S/C16H37NP2.2CO.BrH.Mn/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;2*1-2;;/h13-17H,9-12H2,1-8H3;;;1H;/p-1 |
InChI Key |
WNPCAOHZTVTHFM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].[C-]#[O+].[Mn].[Br-] |
Origin of Product |
United States |
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